[(2S)-1-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]pyrrolidin-2-yl]methanol
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Overview
Description
[(2S)-1-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]pyrrolidin-2-yl]methanol is a complex organic compound that features a pyrrolidine ring, an imidazole ring, and a benzylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]pyrrolidin-2-yl]methanol typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and an appropriate aldehyde.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via a sulfonation reaction using benzyl chloride and sodium sulfite.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming an aldehyde or carboxylic acid.
Reduction: Reduction reactions can occur at the imidazole ring, potentially forming a dihydroimidazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted benzylsulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(2S)-1-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]pyrrolidin-2-yl]methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the treatment of diseases such as cancer and infections.
Industry
In industry, the compound can be used in the development of new materials and catalysts. Its unique functional groups allow for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [(2S)-1-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[(2S)-1-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]pyrrolidin-2-yl]methanol: shares similarities with other imidazole and pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its specific structure provides unique binding properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
[(2S)-1-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c1-16(2)12-23-19(13-22-10-6-9-18(22)14-24)11-21-20(23)27(25,26)15-17-7-4-3-5-8-17/h3-5,7-8,11,16,18,24H,6,9-10,12-15H2,1-2H3/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWDRIFELKHUQU-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1S(=O)(=O)CC2=CC=CC=C2)CN3CCCC3CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=CN=C1S(=O)(=O)CC2=CC=CC=C2)CN3CCC[C@H]3CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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